6-Mercaptohexanoic acid

概要

説明

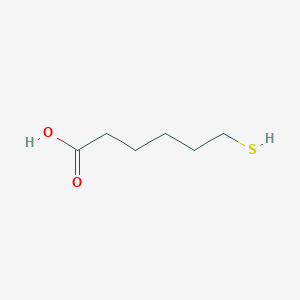

6-Mercaptohexanoic acid is an organic compound with the molecular formula C6H12O2S. It is characterized by the presence of a thiol group (-SH) and a carboxylic acid group (-COOH) on a six-carbon chain. This compound is known for its ability to form self-assembled monolayers on various substrates, making it valuable in surface chemistry and nanotechnology.

作用機序

Target of Action

The primary target of 6-Mercaptohexanoic acid (MHA) is the surface of various materials, such as gold nanoparticles (AuNPs) and indium phosphide quantum dots (InPQDs) . These materials are often used in a wide range of applications, including biosensors and fluorescent chemical sensors .

Mode of Action

MHA interacts with its targets by forming a self-assembled monolayer (SAM) that caps these materials . This process is primarily used to immobilize surface molecules, enhancing their physiochemical and electrical properties .

Biochemical Pathways

It’s known that mha can be used in the surface modification of inp quantum nanowires for potential use in fluorescent chemical sensors that monitor cyanide ions . Additionally, MHA can be covalently bonded with liposomes to form a SAM on the surface of gold, which can be used as an insect odorant receptor in biosensor-based applications .

Result of Action

The action of MHA results in the enhancement of the physiochemical and electrical properties of the materials it targets . For example, it can be used to control the rate of aggregation of gold colloidal nanoparticles using pH . Furthermore, MHA can be used to prepare thiol-functionalized 1.5 nm gold nanoparticles via a ligand exchange process with triphenylphosphine-stabilized nanoparticles .

Action Environment

The action, efficacy, and stability of MHA are influenced by various environmental factors. For instance, the formation of the SAM and the rate of aggregation of gold colloidal nanoparticles can be controlled using pH . Moreover, the storage temperature can also affect the stability of MHA, with a recommended storage temperature of -20°C .

生化学分析

Biochemical Properties

6-Mercaptohexanoic acid plays a significant role in biochemical reactions. It is primarily used to immobilize surface molecules, enhancing their physio-chemical and electrical properties . The nature of these interactions involves the formation of a SAM, which provides a stable and functional surface for further biochemical interactions .

Cellular Effects

The effects of this compound on cells and cellular processes are largely dependent on its role in surface modification. By forming a SAM, it can influence cell function by altering the physio-chemical properties of the cell surface

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of SAMs. These monolayers can interact with various biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. As a component of SAMs, it contributes to the stability of the modified surface . Information on the compound’s degradation and long-term effects on cellular function in in vitro or in vivo studies is currently limited.

Metabolic Pathways

Its primary known function is in the formation of SAMs, which can interact with enzymes or cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely dependent on its role in SAM formation . It is not yet clear how it interacts with transporters or binding proteins, or how it affects localization or accumulation.

Subcellular Localization

As a component of SAMs, it may be localized to the cell surface or other compartments where these monolayers form

準備方法

Synthetic Routes and Reaction Conditions: 6-Mercaptohexanoic acid can be synthesized through several methods. One common approach involves the reaction of 6-bromohexanoic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, and then treating the intermediate product with a strong acid like hydrochloric acid to complete the hydrolysis.

Industrial Production Methods: In industrial settings, this compound is often produced through the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or distillation.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a disulfide bond (-S-S-). Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride, to yield the corresponding alcohol.

Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form thioethers.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride; usually performed in an alcohol solvent like methanol.

Substitution: Alkyl halides; reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide.

Major Products:

Oxidation: Disulfides.

Reduction: Alcohols.

Substitution: Thioethers.

科学的研究の応用

6-Mercaptohexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used to modify the surface properties of nanoparticles, particularly gold nanoparticles, to enhance their stability and functionality.

Biology: The compound is employed in the development of biosensors, where it helps immobilize biomolecules on sensor surfaces.

Medicine: this compound is explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.

Industry: It is used in the production of self-assembled monolayers for various industrial applications, including corrosion resistance and lubrication.

類似化合物との比較

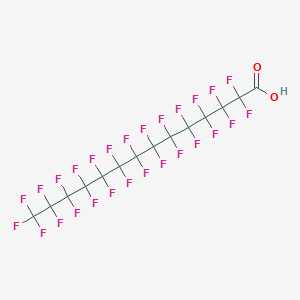

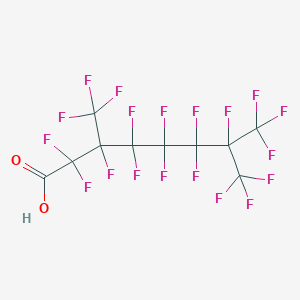

- 3-Mercaptopropionic acid

- 8-Mercaptooctanoic acid

- 11-Mercaptoundecanoic acid

- 16-Mercaptohexadecanoic acid

Comparison: 6-Mercaptohexanoic acid is unique due to its six-carbon chain, which provides a balance between flexibility and stability in self-assembled monolayers. Compared to shorter-chain thiols like 3-Mercaptopropionic acid, it offers better coverage and stability on surfaces. Longer-chain thiols, such as 16-Mercaptohexadecanoic acid, provide more extensive coverage but may be less flexible. This balance makes this compound particularly useful in applications requiring both stability and flexibility.

特性

IUPAC Name |

6-sulfanylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c7-6(8)4-2-1-3-5-9/h9H,1-5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNQZZPAVNBESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60317045 | |

| Record name | 6-Mercaptohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17689-17-7 | |

| Record name | 17689-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Mercaptohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Mercaptohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-Mercaptohexanoic acid interact with gold surfaces?

A1: this compound forms strong sulfur-gold bonds with gold surfaces, creating self-assembled monolayers (SAMs). [, ] These SAMs provide a platform for further functionalization and modification. [, , , ]

Q2: Can the surface properties of these gold-MHA complexes be tuned?

A2: Yes, the terminal carboxylic acid group of MHA allows for further chemical modification, enabling researchers to control the hydrophilicity/hydrophobicity and charge of the surface. [, , , , , , , ]

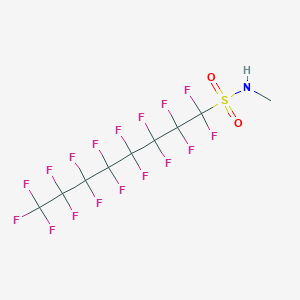

Q3: How does the chain length of the thiol molecule affect SAM formation on gold?

A3: Studies comparing MHA with other mercaptoalkanoic acids like 3-mercaptopropionic acid (MPA) and 11-mercaptoundecanoic acid (MUA) show that chain length influences the packing density and order of the SAM, impacting its properties. [, , , ]

Q4: Can MHA be used to functionalize other materials besides gold?

A4: Yes, MHA has been successfully used to functionalize other materials like silver nanoparticles and hydroxyapatite, demonstrating its versatility in surface modification. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of MHA is C6H12O2S, and its molecular weight is 148.23 g/mol.

Q6: Are there any spectroscopic techniques used to characterize MHA-modified surfaces?

A6: Yes, techniques like X-ray photoelectron spectroscopy (XPS), surface-enhanced Raman spectroscopy (SERS), atomic force microscopy (AFM), and quartz crystal microbalance with dissipation monitoring (QCM-D) are frequently employed to characterize MHA-modified surfaces. [, , , , ]

Q7: Does the presence of MHA on gold nanoparticles affect their catalytic activity?

A7: Research suggests that the presence of MHA can influence the catalytic activity of gold nanoparticles, sometimes acting as a stabilizer and other times as a deactivator, depending on the reaction and conditions. []

Q8: What kind of reactions can be catalyzed by gold nanoparticles modified with MHA?

A8: Studies report the use of MHA-modified gold nanoparticles in catalyzing reactions like styrene epoxidation and benzyl alcohol oxidation. []

Q9: Have computational methods been used to study MHA and its interactions?

A9: Yes, density functional theory (DFT) calculations have been employed to investigate the stability of MHA-metal complexes and understand the interaction mechanisms at the molecular level. [, ]

Q10: How do modifications to the MHA structure impact its properties?

A10: Altering the chain length, introducing different functional groups, or replacing the thiol group can significantly impact MHA's binding affinity, self-assembly behavior, and overall performance in various applications. [, , ]

Q11: Are there strategies to improve the stability and solubility of MHA?

A12: While MHA generally exhibits good stability and solubility, specific formulation strategies, like controlling pH and using appropriate solvents, can be employed to optimize its performance in particular applications. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]-](/img/structure/B106140.png)